4-tert-butyl-N-(3-hydroxy-3-phenylpropyl)benzamide
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Overview
Description
4-tert-butyl-N-(3-hydroxy-3-phenylpropyl)benzamide is an organic compound with a complex structure that includes a tert-butyl group, a hydroxy-phenylpropyl chain, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(3-hydroxy-3-phenylpropyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydroxy-phenylpropyl chain: This can be achieved through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the tert-butyl group: This step involves the alkylation of the benzene ring with tert-butyl chloride in the presence of a strong base.
Amidation reaction: The final step involves the reaction of the hydroxy-phenylpropyl intermediate with benzoyl chloride to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(3-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a strong base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
4-tert-butyl-N-(3-hydroxy-3-phenylpropyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(3-hydroxy-3-phenylpropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy group and the benzamide core are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(3-hydroxy-3-phenylpropyl)benzamide: Unique due to the presence of both a tert-butyl group and a hydroxy-phenylpropyl chain.
N-(3-hydroxy-3-phenylpropyl)benzamide: Lacks the tert-butyl group, which may affect its chemical and biological properties.
4-tert-butylbenzamide: Lacks the hydroxy-phenylpropyl chain, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the tert-butyl group enhances its stability, while the hydroxy-phenylpropyl chain provides opportunities for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
4-tert-butyl-N-(3-hydroxy-3-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-20(2,3)17-11-9-16(10-12-17)19(23)21-14-13-18(22)15-7-5-4-6-8-15/h4-12,18,22H,13-14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLZCMWWJOLKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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